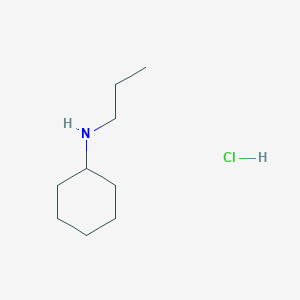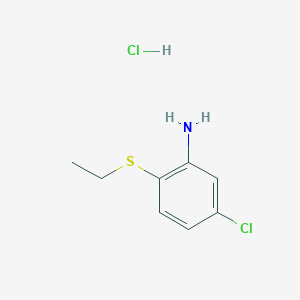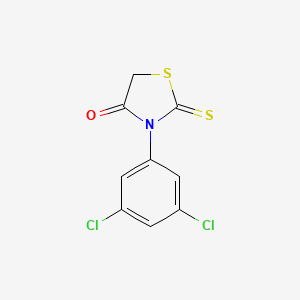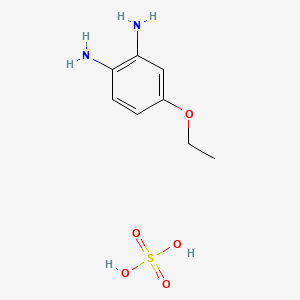
6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 4-Methoxyphenylacetic acid , which is an organic compound used as a reagent in organic chemistry . It’s a pale yellow or off-white colored flake that severely irritates skin and eyes and may be toxic if ingested .
Synthesis Analysis
While specific synthesis methods for this compound were not found, carboxylic acids like 4-Methoxyphenylacetic acid can react with bases to produce water and a salt . This reaction, known as neutralization, is often used in the synthesis of new compounds .Chemical Reactions Analysis
Carboxylic acids like 4-Methoxyphenylacetic acid can react with active metals to form gaseous hydrogen and a metal salt . They can also react with bases to produce water and a salt .Physical And Chemical Properties Analysis
4-Methoxyphenylacetic acid is a pale yellow or off-white colored flake . It’s soluble in water and can dissociate to an extent in water to yield hydrogen ions .科学的研究の応用
Ectoine Biosynthesis in Halotolerant Methanotrophs
Ectoine, which shares structural similarities with the compound , is accumulated by halophilic and halotolerant microorganisms to combat osmotic stress in highly saline environments. It stabilizes biomolecules and cells and finds uses in scientific research, cosmetics, and medicine. The genes and enzymes involved in ectoine biosynthesis in halophilic and halotolerant methanotrophs have been studied, which is crucial for understanding the biosynthetic mechanisms of natural compounds like ectoine and for metabolic engineering of its producers (Reshetnikov et al., 2011).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including compounds structurally similar to 6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid, are critical in the biorenewable chemical industry. They are used as precursors for various industrial chemicals. However, at high concentrations, these acids inhibit the microbes used in fermentation processes. The review highlights the effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae and discusses metabolic engineering strategies to enhance microbial robustness against these inhibitors (Jarboe et al., 2013).
Applications in Drug Synthesis and Biotechnological Routes
Levulinic acid (LEV), which shares functional groups with the target compound, is recognized as a key building block derived from biomass. Its derivatives are instrumental in synthesizing various value-added chemicals. LEV's flexibility and diverse functionality make it a vital player in drug synthesis, contributing to cost-effective and cleaner reactions. The review discusses LEV's applications in cancer treatment and medical materials, among other medical fields (Zhang et al., 2021).
Chemosensor Development
The development of chemosensors, which can detect various analytes, is a significant area of research. Compounds like 4-Methyl-2,6-diformylphenol (DFP), which are structurally related to the target compound, have been used to create chemosensors with high selectivity and sensitivity for different analytes. This review covers the DFP-based fluorescent chemosensors and the opportunities to modulate their sensing selectivity and sensitivity (Roy, 2021).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties
Biochemical Pathways
Based on its potential neuroprotective and anti-inflammatory properties , it may be involved in modulating pathways related to inflammation and neuronal function
Result of Action
Based on its potential neuroprotective and anti-inflammatory properties , it may help to reduce inflammation and protect neuronal cells from damage
特性
IUPAC Name |
6-(4-methoxyphenyl)-1-methyl-2-oxopyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-15-11(7-10(12(16)17)14-13(15)18)8-3-5-9(19-2)6-4-8/h3-7H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPFMUBFSIKHMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=NC1=O)C(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1318472.png)












